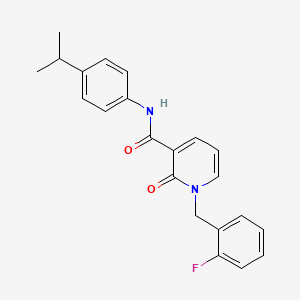

![molecular formula C21H23N3O4 B2589558 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-80-9](/img/structure/B2589558.png)

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

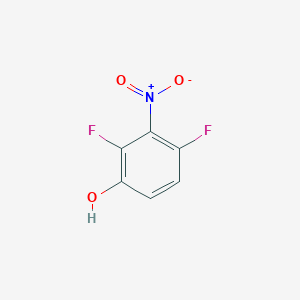

The compound “1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups, including an acetyl group, an ethoxy group, a pyrrolidinone ring, and a urea linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, which is a five-membered ring with one oxygen atom, and a urea linkage, which involves a carbonyl group (C=O) bonded to two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of the ethoxy group might make this compound more soluble in organic solvents, while the pyrrolidinone ring might contribute to its stability .科学的研究の応用

Electro-Fenton Degradation of Antimicrobials

The study by Sirés et al. (2007) explores the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems, which rely on hydroxyl radicals produced on anode surfaces and in the medium by Fenton's reaction. This process highlights the application of urea derivatives in environmental chemistry, particularly in the degradation of persistent organic pollutants in water treatment processes (Sirés et al., 2007).

Electron Transfer Across Hydrogen Bonds

Pichlmaier et al. (2009) investigate electron transfer mechanisms across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This research provides insights into the electronic properties of urea derivatives and their potential application in the development of new materials and chemical sensors, emphasizing the role of urea derivatives in facilitating electron transfer in complex molecular systems (Pichlmaier et al., 2009).

Inhibition of Dipeptidyl Peptidase IV

Belyaev et al. (1999) discuss the synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, starting from urea and exploring their role as potent and irreversible inhibitors of dipeptidyl peptidase IV (DPP IV). This application demonstrates the pharmaceutical potential of urea derivatives in the development of new therapeutic agents for treating diseases such as diabetes (Belyaev et al., 1999).

Synthesis of Active Metabolites

Chen et al. (2010) detail the synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors, using urea derivatives. This study underscores the significance of urea derivatives in medicinal chemistry, particularly in the synthesis of metabolites with potential anticancer properties (Chen et al., 2010).

Fluoride Ion Sensing

Su et al. (2013) describe the synthesis of novel acetylenes carrying urea groups for the sensing of fluoride ions, highlighting the application of urea derivatives in the development of optical sensors. This research demonstrates the utility of urea derivatives in environmental monitoring and analytical chemistry (Su et al., 2013).

特性

IUPAC Name |

1-(4-acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-28-19-10-8-18(9-11-19)24-13-17(12-20(24)26)23-21(27)22-16-6-4-15(5-7-16)14(2)25/h4-11,17H,3,12-13H2,1-2H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLDNNIZIJWDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)

![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione](/img/structure/B2589485.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)